molecular formula C22H18N2O4 B558811 Fmoc-4-hydrazinobenzoic acid CAS No. 214475-53-3

Fmoc-4-hydrazinobenzoic acid

Cat. No.: B558811
CAS No.: 214475-53-3
M. Wt: 374.4 g/mol
InChI Key: MLVJMSRGLQCZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-hydrazinobenzoic acid is a protected amino acid derivative widely used in peptide synthesis and bioconjugation. Its structure consists of a benzoic acid backbone substituted with a hydrazine (-NH-NH₂) group at the 4-position, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety serves as a temporary protecting group for the hydrazine functionality, enabling selective deprotection under basic conditions during solid-phase peptide synthesis (SPPS) .

Synthesis typically involves coupling 4-hydrazinobenzoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a mixture of methanol and N,N-diisopropylethylamine (DIEA) under vigorous stirring, followed by purification via filtration and drying . Reported yields for analogous Fmoc-protected benzoic acid derivatives range from 78% to 92%, depending on reaction optimization . The compound’s hydrazine group facilitates applications in native chemical ligation (NCL), bioconjugation, and controlled-release drug delivery systems .

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVJMSRGLQCZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373267
Record name 4-(2-Fmoc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214475-53-3
Record name 4-(2-Fmoc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fmoc-hydrazino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reagents and Reaction Setup

  • Substrate : 4-Hydrazinobenzoic acid

  • Protecting Agent : Fmoc-Cl (Fmoc chloride)

  • Base : N,N-Diisopropylethylamine (DIPEA) or pyridine

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Stoichiometry : 1.1 equivalents of Fmoc-Cl per hydrazine group to ensure mono-protection.

Reaction Mechanism

The hydrazine’s primary amine reacts with Fmoc-Cl via nucleophilic substitution, forming a stable carbamate linkage. The reaction is typically conducted at 0°C to minimize di-Fmoc byproducts and hydrolysis.

Optimization Insights :

  • Temperature Control : Lower temperatures (0–5°C) favor mono-Fmoc substitution, while higher temperatures risk overprotection.

  • Solvent Selection : DMF enhances solubility of 4-hydrazinobenzoic acid, whereas DCM reduces side reactions with the carboxylic acid group.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous citric acid to neutralize excess base. The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) isolates this compound in >90% purity.

Industrial-Scale Production and Process Refinements

Large-scale synthesis necessitates modifications to improve efficiency and safety:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction time.

  • Conditions : Fmoc-Cl and 4-hydrazinobenzoic acid are mixed in a microreactor at 10°C, achieving 95% conversion in 15 minutes.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, offering lower toxicity and easier recycling.

  • Catalytic Bases : Trimethylamine (TEA) reduces waste compared to stoichiometric DIPEA.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA)

  • Retention Time : 8.2 minutes (purity >98%).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, COOH), 7.8–7.4 (m, 9H, Fmoc aromatic), 4.3 (d, 2H, Fmoc-CH₂), 4.1 (t, 1H, Fmoc-CH).

  • ¹³C NMR : 172.5 ppm (COOH), 156.1 ppm (Fmoc carbonyl).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calcd. for C₂₂H₁₈N₂O₄: 373.13; found: 373.12.

Applications in Peptide Synthesis

The compound’s utility is exemplified in solid-phase peptide synthesis (SPPS):

  • Resin Loading : this compound is anchored to Wang or trityl chloride resins via its carboxylic acid group.

  • Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the hydrazine for subsequent acylation.

Case Study : Synthesis of a hydrazide-linked peptide drug conjugate achieved 85% yield using this compound as the linker.

Challenges and Mitigation Strategies

Di-Fmoc Byproduct Formation

  • Cause : Excess Fmoc-Cl or elevated temperatures.

  • Solution : Strict stoichiometric control (1.05 eq Fmoc-Cl) and reaction monitoring via TLC.

Hydrolysis of the Fmoc Group

  • Cause : Prolonged exposure to moisture.

  • Mitigation : Use of anhydrous solvents and molecular sieves during synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Batch (DMF/DIPEA)7895Moderate1,200
Flow Reactor9298High900
Green (CPME/TEA)8597High1,000

Chemical Reactions Analysis

Acylation and Peptide Coupling

The hydrazine group undergoes acylation to form hydrazides, enabling peptide chain elongation:

Key Reaction :
Fmoc 4 hydrazinobenzoic acid+Activated carboxylateHydrazide linked peptide\text{Fmoc 4 hydrazinobenzoic acid}+\text{Activated carboxylate}\rightarrow \text{Hydrazide linked peptide}

NucleophileCoupling ReagentSolventYieldApplication
Amino acid estersHBTU/DIPEADMF90%Linear peptide synthesis
p-NitroanilineNBS (oxidizer)THF/DMF78%Peptide p-nitroanilides
Amino acid thioestersCopper(II) acetateDMF/Pyridine82%Peptide thioesters

Source:

The resin-bound intermediate is stable under SPPS conditions, allowing iterative coupling cycles .

Oxidative Cleavage and Functionalization

Cleavage from the resin occurs under mild oxidative conditions, yielding carboxy-modified peptides:

Mechanism :

  • Oxidation : Air or NBS generates a diazene intermediate.
  • Nucleophilic Attack : Acids, alcohols, or amines react to form esters, amides, or acids .
Oxidizing AgentNucleophileProductYieldNotes
Cu(OAc)₂/PyridineH₂OCarboxylic acid88%Copper contamination
NBSMeOHMethyl ester92%Copper-free
NBSBenzylamineBenzylamide85%High purity

Source:

Cyclative Cleavage for Macrocyclization

Intramolecular attack of the N-terminal amino group on the diazene enables cyclic peptide synthesis:

Procedure :

  • Oxidize with NBS to form diazene.
  • Heat in dilute TFA to promote cyclization .
Peptide SequenceCyclization EfficiencyRing SizeSource
Cyclo-(Gly-Ala-Val)75%12-membered
Cyclo-(Trp-His-Leu)68%15-membered

Bioconjugation and Drug Development

The hydrazine moiety facilitates site-specific modifications:

  • Antibody-Drug Conjugates (ADCs) : Hydrazide-linked payloads show >90% conjugation efficiency .
  • Diagnostic Probes : Fluorescent tags attached via hydrazine exhibit minimal nonspecific binding .

Stability and Compatibility

  • Acid Stability : Resists TFA (up to 95%) during SPPS .
  • Base Stability : Stable to piperidine (20% in DMF) .
  • Limitation : Prolonged exposure to Cu²⁺ may cause side reactions .

Scientific Research Applications

Peptide Synthesis

Fmoc-4-hydrazinobenzoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique hydrazine functionality allows for the introduction of hydrazine groups into peptide chains, which can enhance the biological activity of the resulting peptides.

Case Study: Synthesis of Hydrazinopeptides

In a study focusing on the solid-phase synthesis of hydrazinopeptides, this compound was utilized to create hydrazinodipeptides with high yields. The acid fluoride method demonstrated nearly quantitative formation of these peptides, showcasing the efficiency of this compound in peptide synthesis processes .

Method Yield (%) Remarks
Acid fluoride method~100High efficiency in hydrazinodipeptide formation
Standard SPPS85-95Effective for various peptide sequences

Drug Development

This compound plays a significant role in the design of novel pharmaceutical compounds. Its ability to form stable conjugates with biomolecules makes it an attractive candidate for developing targeted therapies.

Application in Cancer Research

Research indicates that this compound is being explored for its potential in developing hydrazine-based prodrugs that selectively target cancer cells. These prodrugs can be activated in the tumor microenvironment, providing a targeted therapeutic effect while minimizing systemic toxicity .

Bioconjugation

The compound is effective in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This capability is crucial for developing targeted drug delivery systems.

Example: Targeted Drug Delivery Systems

In bioconjugation studies, this compound has been used to link therapeutic agents to specific cell types, enhancing the precision of drug delivery. This application is particularly relevant in creating therapies that require selective targeting of diseased tissues .

Diagnostic Applications

This compound finds applications in creating diagnostic agents, especially in imaging techniques that require specific targeting of cells or tissues.

Imaging Techniques

The compound has been employed to develop imaging agents that can bind selectively to biomarkers associated with certain diseases. This selectivity enhances the accuracy of diagnostic imaging and allows for better monitoring of disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fmoc-4-hydrazinobenzoic acid belongs to a broader class of Fmoc-protected benzoic acid derivatives. Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Applications References
Fmoc-3-Amino-4-(methylamino)benzoic acid Methylamino (-NHCH₃) 356.37 Peptide synthesis
Fmoc-4-Abz-OH (4-aminobenzoic acid) Amino (-NH₂) 359.4 Peptide synthesis reagent
Fmoc-Amb-OH (4-aminomethylbenzoic acid) Aminomethyl (-CH₂NH₂) 373.39 Solid-phase synthesis linkers
Fmoc-Phe(4-NHBoc)-OH Boc-protected amino (-NHBoc) 502.56 Orthogonal protection strategies
  • Hydrazine vs. Amino Groups: The hydrazine group in this compound enables unique reactivity, such as forming hydrazones for bioconjugation, unlike amino or methylamino substituents in analogs .
  • Steric and Electronic Effects : Bulky substituents (e.g., Boc in Fmoc-Phe(4-NHBoc)-OH) reduce reaction rates in SPPS compared to smaller groups like hydrazine .

Spectroscopic Characterization

All compounds are validated via IR, ¹H/¹³C-NMR, and mass spectrometry. For example:

  • Fmoc-4-Abz-OH : IR shows C=O stretches at ~1700 cm⁻¹; ¹H-NMR confirms aromatic protons at δ 7.2–8.1 ppm .
  • This compound: Expected NH-NH₂ signals at δ 6.5–7.5 ppm (¹H-NMR) and N-H stretches at ~3300 cm⁻¹ (IR) .

Biological Activity

Fmoc-4-hydrazinobenzoic acid is a derivative of hydrazinobenzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a benzoic acid moiety, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure is significant for its reactivity and ability to form conjugates with other biomolecules, enhancing its therapeutic potential.

Antioxidant Activity

Several studies have evaluated the antioxidant properties of 4-hydrazinobenzoic acid derivatives. A notable investigation reported that various derivatives exhibited significant radical scavenging abilities using assays such as DPPH and ABTS. For instance, compounds synthesized from 4-hydrazinobenzoic acid demonstrated antioxidant activities ranging from 50% to 85% at concentrations of 20 µg/mL, outperforming standard antioxidants like butylated hydroxytoluene (BHA) in some cases .

Table 1: Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound 141.48 ± 0.2380-85
Compound 370-72Not specified
Compound 5ModerateNot specified
BHA92Not specified

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored extensively. In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from approximately 21.3 µM to 28.3 µM, indicating comparable efficacy to doxorubicin, a well-known chemotherapeutic agent .

Table 2: Cytotoxicity of this compound Derivatives

CompoundIC50 (HCT-116) µMIC50 (MCF-7) µM
Compound 621.3 ± 4.1Not specified
Compound 728.3 ± 5.1Not specified
Doxorubicin22.6 ± 3.919.7 ± 3.1

The mechanisms through which this compound exerts its biological effects include the induction of apoptosis in cancer cells and the stabilization of free radicals through electron donation. The presence of hydrazine and isothiocyanate groups in the structure has been identified as critical for enhancing these activities .

Case Studies

A recent study focused on synthesizing and evaluating a series of derivatives based on the hydrazinobenzoic acid framework, revealing that modifications significantly affected their biological profiles. The research highlighted that compounds with specific substitutions exhibited enhanced anticancer and antioxidant activities compared to the parent compound .

Q & A

Q. What are the recommended methods for synthesizing Fmoc-4-hydrazinobenzoic acid in a laboratory setting?

The synthesis typically involves coupling 4-hydrazinobenzoic acid with fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions. Key steps include:

  • Dissolving the hydrazinobenzoic acid in a polar aprotic solvent (e.g., DMF or THF).
  • Adding Fmoc-Cl in the presence of a base (e.g., DIEA) to facilitate nucleophilic substitution.
  • Monitoring reaction progress via TLC or HPLC to confirm complete Fmoc protection.
  • Purification via precipitation in cold diethyl ether or column chromatography .

Q. How should this compound be stored to maintain stability?

  • Store at 2–8°C in a tightly sealed, light-protected container.
  • Avoid exposure to moisture, as hydrolysis of the Fmoc group can occur.
  • Use desiccants in storage areas to minimize humidity. Long-term stability is enhanced under inert gas (e.g., argon) .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : Assess purity using a C18 column with UV detection at 265–300 nm (Fmoc absorption range).
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~370–390 Da, depending on isotopic labeling).
  • NMR : Verify hydrazine and aromatic proton signals (δ 6.5–8.5 ppm for benzoic acid; δ 4.0–5.5 ppm for Fmoc CH2 groups) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

  • Use pre-activated derivatives (e.g., HATU/DIPEA) to enhance reactivity with resin-bound amines.
  • Monitor racemization risk by maintaining low temperatures (0–4°C) during coupling.
  • Conduct Kaiser tests to confirm complete coupling and minimize truncated sequences.
  • Adjust solvent polarity (e.g., DMF:DCM mixtures) to improve solubility of the Fmoc-protected intermediate .

Q. What strategies mitigate side reactions during Fmoc deprotection of this compound?

  • Use 20% piperidine in DMF for deprotection, limiting exposure to ≤30 minutes to prevent hydrazine oxidation.
  • Add scavengers (e.g., HOBt) to reduce carbamate formation.
  • Avoid basic conditions post-deprotection to prevent unintended hydrazine-mediated crosslinking .

Q. How do structural modifications (e.g., substituents on the benzoic acid ring) affect the compound’s reactivity in peptide ligation?

  • Electron-withdrawing groups (e.g., nitro or chloro) on the aromatic ring increase hydrazine’s nucleophilicity, improving coupling rates.
  • Steric hindrance from bulky substituents may reduce coupling efficiency but enhance stability against hydrolysis.
  • Validate modifications via computational modeling (e.g., DFT for charge distribution analysis) and empirical kinetic studies .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in LC-MS data for this compound derivatives?

  • Isotopic pattern analysis : Confirm molecular ion clusters align with expected isotopic distribution.
  • Collision-induced dissociation (CID) : Compare fragmentation pathways with reference standards to identify impurities or degradation products.
  • Cross-validate with 1H-NMR to distinguish between regioisomers or stereochemical variants .

Q. What are common pitfalls in interpreting stability studies of this compound under varying pH conditions?

  • Overlooking buffer interactions : Phosphate buffers at pH >7 can accelerate Fmoc hydrolysis.
  • Temperature dependence : Stability data at 25°C may not extrapolate to 4°C storage conditions.
  • Use accelerated stability testing (e.g., 40°C/75% RH) to model long-term degradation while correlating with real-time data .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound in bioorthogonal labeling applications?

  • Include negative controls lacking the target biomolecule to assess non-specific binding.
  • Use competition assays with excess hydrazine derivatives to confirm labeling specificity.
  • Validate reaction kinetics via stopped-flow spectroscopy to optimize incubation times .

Q. How can researchers design reproducible protocols for scaling up synthesis?

  • Perform DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, solvent volume).
  • Use in-line FTIR for real-time monitoring of reaction intermediates.
  • Document batch-to-batch variability using statistical process control (SPC) charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-hydrazinobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fmoc-4-hydrazinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.